N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide

JNK2 inhibitor JNK3 inhibitor kinase assay

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide (CAS 329222-42-6) is a synthetic small molecule belonging to the class of tetrahydrobenzothiophene carboxamides. Its core scaffold, featuring a 3-cyano substituent on a 4,5,6,7-tetrahydro-1-benzothiophene ring linked via an amide bond to a 4-ethoxybenzamide moiety, is a recognized pharmacophore for potent and selective inhibition of c-Jun N-terminal kinases JNK2 and JNK3, as originally disclosed by Angell et al.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 329222-42-6
Cat. No. B2510398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide
CAS329222-42-6
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C18H18N2O2S/c1-2-22-13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-10H,2-6H2,1H3,(H,20,21)
InChIKeyZDZNRYQJVVHBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide (CAS 329222-42-6): A Tetrahydrobenzothiophene Carboxamide for JNK2/3 Inhibitor Research


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide (CAS 329222-42-6) is a synthetic small molecule belonging to the class of tetrahydrobenzothiophene carboxamides. Its core scaffold, featuring a 3-cyano substituent on a 4,5,6,7-tetrahydro-1-benzothiophene ring linked via an amide bond to a 4-ethoxybenzamide moiety, is a recognized pharmacophore for potent and selective inhibition of c-Jun N-terminal kinases JNK2 and JNK3, as originally disclosed by Angell et al. . The compound is commercially available from multiple vendors and is primarily used as a research tool for kinase inhibitor studies and as a building block for medicinal chemistry optimization .

Why Closely Related Analogs Cannot Automatically Replace 329222-42-6 in JNK-Focused Studies


Within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, even modest changes to the amide substituent can profoundly alter kinase inhibitory potency and selectivity. The foundational structure-activity relationship (SAR) study by Angell et al. demonstrates that the naphthalene-1-carboxamide (TCS JNK 5a, 5a) achieves JNK3 pIC50 of 6.7 and JNK2 pIC50 of 6.5, while other amide variants display divergent profiles . Therefore, the 4-ethoxybenzamide congener cannot be assumed to share identical potency, selectivity, or off-target binding characteristics with other commercially available analogs such as TCS JNK 5a (CAS 312917-14-9) or the 4-phenylbenzamide derivative. Generic substitution risks invalidating SAR conclusions and confounding biological readouts.

329222-42-6 Quantitative Differentiation Evidence: Potency, Selectivity, and Binding Mode vs. Key Analogs


JNK2 and JNK3 Inhibitory Potency – Class-Level Inference vs. TCS JNK 5a

The target compound contains the identical 3-cyano-tetrahydrobenzothiophene scaffold required for JNK2/3 inhibition. In the parent publication, compound 5a (TCS JNK 5a, naphthalene-1-carboxamide analog) exhibited JNK3 pIC50 = 6.7 and JNK2 pIC50 = 6.5, while compound 11a showed JNK3 pIC50 = 6.6 and JNK2 pIC50 = 6.5 . Direct potency data for the 4-ethoxybenzamide analog (329222-42-6) is not publicly available; its activity is inferred from the shared pharmacophore and is expected to fall within the range observed for the series, though the 4-ethoxy substituent may modulate potency relative to the naphthyl or phenyl analogs .

JNK2 inhibitor JNK3 inhibitor kinase assay

MAP Kinase Family Selectivity Profile – JNK1, p38alpha, and ERK2 Sparing

The Angell series demonstrates selectivity within the MAP kinase family: compounds showed no significant activity against JNK1, p38alpha, or ERK2 at concentrations up to the highest tested . This selectivity is attributed to the unique binding mode conferred by the 3-cyano substituent interacting with the hinge region. For the 4-ethoxybenzamide analog, this selectivity profile is expected to be conserved based on the identical hinge-binding pharmacophore, though minor variations due to the distinct amide substituent cannot be ruled out .

MAP kinase selectivity JNK1 p38alpha ERK2

ATP-Binding Site Hinge Region Interaction – Conserved Binding Mode via X-ray Crystallography

X-ray co-crystal structures of analogs 5e and 8a in complex with human JNK3 (PDB entries associated with the primary publication) reveal that the 3-cyano substituent forms a critical hydrogen bond acceptor interaction with the backbone NH of the hinge region, anchoring the inhibitor in the ATP-binding pocket . This binding mode is distinct from other JNK inhibitor chemotypes and is preserved for any analog bearing the 3-cyano-tetrahydrobenzothiophene core, including the 4-ethoxybenzamide target compound. The amide substituent projects toward a solvent-exposed region, accommodating diverse groups such as naphthyl, phenyl, and ethoxyphenyl .

X-ray crystallography JNK3 co-crystal structure hinge-binding motif

Physicochemical Property Modulation – 4-Ethoxy Substituent vs. Unsubstituted and Polycyclic Analogs

The 4-ethoxy substituent on the benzamide ring differentiates the target compound from other commercially available analogs such as the unsubstituted benzamide (CAS 23903-48-2) and the naphthamide (TCS JNK 5a, CAS 312917-14-9). This ethoxy group is expected to moderately increase lipophilicity (clogP) relative to the unsubstituted benzamide while reducing it relative to the tricyclic naphthamide, potentially offering a balanced logD profile for cell permeability. No experimental solubility or logD measurements have been reported for 329222-42-6; this inference is based on the well-established contribution of para-ethoxy substitution to lipophilicity .

lipophilicity solubility medicinal chemistry building block

Recommended Research and Procurement Applications for 329222-42-6


JNK2/3 Kinase Inhibitor Screening and SAR Expansion

Use the compound as a core scaffold template for systematic SAR exploration of the amide substituent space, benchmarking against known active analogs such as TCS JNK 5a. The 4-ethoxybenzamide variant provides a distinct electronic and steric profile compared to the naphthyl and phenyl analogs described in the literature .

X-ray Co-crystallography and Binding Mode Confirmation

Because the 3-cyano hinge-binding motif is structurally validated for the series , co-crystallization of this compound with JNK2 or JNK3 can reveal how the 4-ethoxyphenyl group interacts with the solvent-exposed channel, potentially guiding further optimization of selectivity and physicochemical properties.

Chemical Biology Probe for MAP Kinase Pathway Dissection

Deploy the compound alongside selective inhibitors of JNK1, p38, and ERK to dissect JNK2/3-specific signaling events in stress and inflammatory pathways. The expected selectivity profile, if experimentally confirmed, makes this scaffold a valuable tool for pathway deconvolution studies .

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.